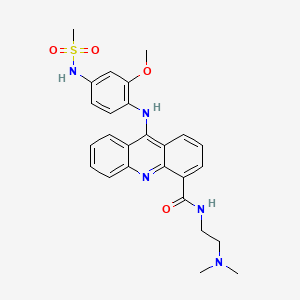

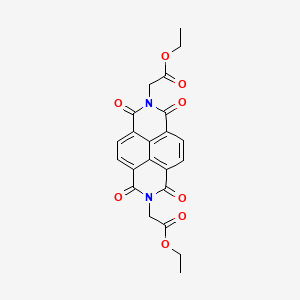

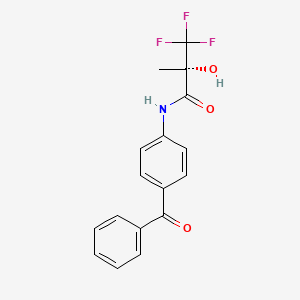

(R)-3-(4-propylmorpholin-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3-(4-propylmorpholin-2-yl)phenol, also known as propyl-morpholinyl-phenol (PMP), is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a chiral molecule that has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

Pharmacokinetics and Intranasal Delivery

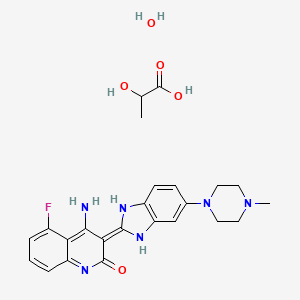

- Pharmacokinetics and Intranasal Bioavailability : (R)-3-(4-propylmorpholin-2-yl) phenol (PF-219061) has been identified as a potent, selective agonist of the dopamine 3 receptor, used in the treatment of female sexual dysfunction. Notably, its pharmacokinetics, including low oral bioavailability and improved intranasal bioavailability, have been extensively studied. This compound exhibits liver blood flow clearance in both rats and dogs, with oral bioavailability being 0.7% in dogs and less than 5% in rats. Intranasal dosing was explored as a method to enhance bioavailability. Preclinical studies showed intranasal bioavailabilities of 16–38% in rats and 54–61% in dogs with rapid absorption. These findings highlight the potential utility of intranasal dosing for PF-219061, offering high exposure by circumventing first-pass effects (Attkins et al., 2009).

Synthesis and Structural Analysis

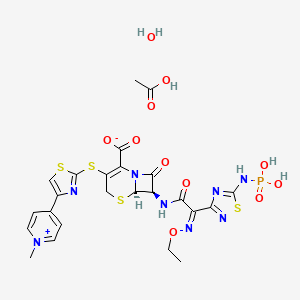

- Synthesis and Pharmacokinetics of Prodrugs : Azomethine derivatives of (R)-alpha-methylhistamine, a histamine H3 receptor agonist, were synthesized as lipophilic prodrugs to improve the bioavailability of the hydrophilic drug, particularly its entry into the brain. The molecular conformations of these derivatives were determined by X-ray structure analysis, which confirmed the presence of an intramolecular hydrogen bond crucial for the stability of these azomethines. Additionally, the pharmacokinetic parameters of these prodrugs were investigated both in vitro and in vivo, revealing potential for central nervous system delivery (Krause et al., 1995).

Spectroscopic and Molecular Studies

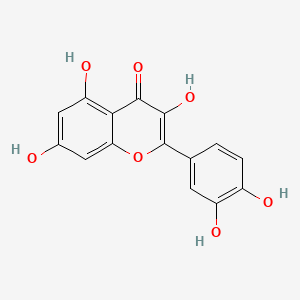

- Spectroscopic Analysis and Molecular Docking : Research involving the molecular structure and spectroscopic data of related phenolic compounds, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, has been conducted. The studies included Density Functional Theory (DFT) calculations, vibrational spectra analysis, and molecular docking results. These provide insights into the interactions, electronic properties, and potential biological effects of such compounds (Viji et al., 2020).

Interaction with Graphene and Nanocomposites

- Interaction with Reduced Graphene Oxide : Studies have explored the interaction of phenolic compounds, like (R)-3-(4-propylmorpholin-2-yl)phenol, with reduced graphene oxide (rGO). The research examined batch sorption, spectroscopic analysis, and theoretical calculations to understand the π-π interactions and hydrogen bonds between phenols and graphene-based materials. These findings are crucial for elucidating interaction mechanisms and for the simultaneous removal of organic pollutants from wastewater (Yu et al., 2017).

Colorimetric Detection and Environmental Impact

- Colorimetric Detection and Degradation of Phenol : The development of graphene-based magnetic metal-organic framework (MOF) composites has been reported for the colorimetric detection and degradation of phenol. These composites exhibit mimic enzyme properties and Fenton-like catalytic activity, making them suitable for real-time water quality monitoring and wastewater treatment (Wang et al., 2019).

Propriétés

Numéro CAS |

710654-74-3 |

|---|---|

Formule moléculaire |

C14H21NO2 |

Poids moléculaire |

235.32 g/mol |

Nom IUPAC |

3-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]phenol |

InChI |

InChI=1S/C14H21NO2/c1-3-7-15-9-14(17-10-11(15)2)12-5-4-6-13(16)8-12/h4-6,8,11,14,16H,3,7,9-10H2,1-2H3/t11-,14-/m0/s1 |

Clé InChI |

WOLAYLBKITVXRB-FZMZJTMJSA-N |

SMILES isomérique |

CCCN1C[C@H](OC[C@@H]1C)C2=CC(=CC=C2)O |

SMILES |

CCCN1CCOC(C1)C2=CC(=CC=C2)O |

SMILES canonique |

CCCN1CC(OCC1C)C2=CC(=CC=C2)O |

Synonymes |

(R)-3-(4-propylmorpholin-2-yl) phenol PF-219061 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)

![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)

![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)

![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)

![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)